Potassium octanoate

CAS No.: 764-71-6

Cat. No.: VC1935816

Molecular Formula: C8H15KO2

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 764-71-6 |

|---|---|

| Molecular Formula | C8H15KO2 |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | potassium;octanoate |

| Standard InChI | InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | RLEFZEWKMQQZOA-UHFFFAOYSA-M |

| SMILES | CCCCCCCC(=O)[O-].[K+] |

| Canonical SMILES | CCCCCCCC(=O)[O-].[K+] |

Introduction

Chemical Identity and Properties

Chemical Identification

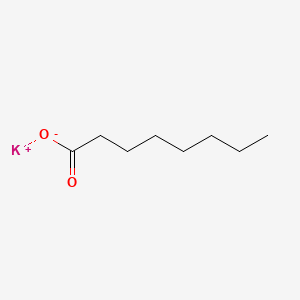

Potassium octanoate, also known as potassium caprylate, is an organic salt formed from octanoic acid and potassium. The table below summarizes the key identifying information for this compound:

| Parameter | Information |

|---|---|

| CAS Number | 764-71-6 |

| Molecular Formula | C₈H₁₅KO₂ |

| Molecular Weight | 182.30 g/mol |

| IUPAC Name | potassium;octanoate |

| EC Number | 212-130-7 |

| InChI | InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |

| InChIKey | RLEFZEWKMQQZOA-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCC(=O)[O-].[K+] |

This compound belongs to the class of medium-chain fatty acid salts, specifically derived from octanoic acid (caprylic acid) .

Physical and Chemical Properties

Potassium octanoate exhibits distinctive physical and chemical characteristics that influence its applications and handling requirements:

| Property | Description |

|---|---|

| Appearance | White solid or colorless to pale yellow liquid |

| Solubility | Soluble in water and ethanol |

| Stability | Stable under normal conditions |

| Storage | Recommended storage at 10°C - 25°C in tightly closed containers |

| Parent Compound | Octanoic acid |

| Component Compounds | Octanoic acid and potassium |

| Crystallization | Crystallizes in cold temperatures |

Structural Characteristics

Potassium octanoate consists of an eight-carbon aliphatic chain with a carboxylate group bound to a potassium ion. This structure provides the compound with both hydrophobic and hydrophilic properties, contributing to its effectiveness as a surfactant and emulsifier.

Preparation and Synthesis

The primary method for synthesizing potassium octanoate involves the direct reaction of octanoic acid with potassium hydroxide:

Octanoic acid + Potassium hydroxide → Potassium octanoate + Water

This neutralization reaction produces the potassium salt along with water as a byproduct. The reaction is straightforward and can be carried out under standard laboratory conditions .

Applications and Uses

Food Industry Applications

In the food industry, potassium octanoate serves multiple functions:

-

Food additive with preservative properties

-

Prevention of rancidity in oils made with unsaturated fatty acids

-

Antimicrobial agent in food preservation systems

The compound belongs to the class of medium-chain fatty acids, which are known for their beneficial properties in food preservation and safety .

Pharmaceutical Applications

Potassium octanoate has several important pharmaceutical applications:

-

Used in the conversion of tert-butylammonium salt of clavulanic acid to potassium clavulanate, an important β-lactamase inhibitor used in combination antibiotics

-

Demonstrates physiological effects including lowering serum cholesterol and triglyceride levels

-

Shows beneficial effects on cardiac function, including slowing heart rate and reducing arrhythmias

-

Possesses anti-inflammatory properties through inhibition of prostaglandin synthesis

These properties make potassium octanoate valuable in pharmaceutical formulations and potential therapeutic applications.

Industrial Applications

The industrial applications of potassium octanoate are diverse and significant:

In polyurethane foam production, potassium octanoate serves as a catalyst for trimerization reactions, particularly in polyisocyanurate (PIR) foam systems, where it contributes to improved fire resistance properties .

Antimicrobial Applications

Research has demonstrated significant antimicrobial properties of potassium octanoate and related compounds:

-

Bactericidal effects against various pathogens including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Clostridium difficile

-

Effective in removing Staphylococcus aureus biofilms

-

Shows reduced cytotoxicity towards mouse fibroblasts and human keratinocytes compared to synthetic surfactants

These properties make potassium octanoate valuable in formulations requiring antimicrobial activity with reduced toxicity to mammalian cells.

Research Findings

Polyurethane Foam Applications

Significant research has been conducted on potassium octanoate's role in polyurethane chemistry:

In a study examining PIR foam production, potassium octanoate was used as a catalyst for trimerization reactions alongside zinc ammine complex for gelation/foaming reactions. The processing involved mixing polyols, starch additives, catalysts (including potassium octanoate), and surfactants, followed by addition of polymeric methylene diphenyl diisocyanate (PMDI). The reaction mixture was stirred at 2000 rpm for 20 seconds, and various reaction times and properties were recorded .

Another important application involves the recycling of polyurethane foams through two-phase glycolysis. In this process, potassium octanoate serves as a catalyst for transesterification reactions, facilitating the recovery of constituent polyols with improved quality compared to single-phase processes. Studies have shown that when using potassium octanoate as a catalyst, the recovered polyols maintain similar properties to the original polyols (molecular weight and polydispersity) .

Antimicrobial Research

Studies on fatty acid potassium salts similar to potassium octanoate have shown promising antimicrobial properties:

Potassium oleate (C18:1K), a related fatty acid potassium salt, demonstrated significant bactericidal effects, causing:

-

4 log CFU/mL reductions in Staphylococcus aureus and Escherichia coli within 10 minutes

-

2 log CFU/mL reduction in Clostridium difficile within 1 minute

When compared to synthetic surfactant detergents sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS), potassium oleate:

-

Was significantly more effective at removing Staphylococcus aureus biofilms (90.3% removal vs. 74.8% and 78.0%)

-

Demonstrated significantly lower cytotoxicity towards mouse fibroblasts and human keratinocytes

These findings suggest potential applications in wound cleaning and antimicrobial formulations where biocompatibility is essential.

Chemical Synthesis Applications

Research has explored the use of potassium carboxylates in organic synthesis:

In a study on iridium-based conditions for the conversion of primary alcohols to potassium carboxylates, researchers found that the method provides both aliphatic and benzylic carboxylates in high yield with excellent functional group tolerance, including heterocycles and free amines. This demonstrates the utility of potassium carboxylates in synthetic organic chemistry .

| Hazard Type | Classification |

|---|---|

| Physical | Flammable material |

| Health | Skin irritation (Category 2), Eye irritation (Category 2) |

| GHS Pictogram | GHS07 (Warning) |

| Hazard Statements | H319-H315 (Causes serious eye irritation, Causes skin irritation) |

The EPA has classified potassium octanoate (Octanoic acid, potassium salt) as a "Green circle" chemical, indicating it "has been verified to be of low concern based on experimental and modeled data" .

| Precautionary Statement | Measure |

|---|---|

| P264 | Wash thoroughly after handling |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P332+P317 | If skin irritation occurs: Get medical help |

| P362+P364 | Take off contaminated clothing and wash it before reuse |

These precautions help minimize the risk of adverse effects during handling and use .

Environmental Considerations

| Year | Production Volume |

|---|---|

| 2016 | 1,000,000 lb - <20,000,000 lb |

| 2017 | 1,000,000 lb - <20,000,000 lb |

| 2018 | 1,000,000 lb - <20,000,000 lb |

| 2019 | 1,000,000 lb - <20,000,000 lb |

These production volumes reflect the compound's importance in various industrial applications .

Quality Standards

Commercial potassium octanoate typically meets the following quality standards:

| Parameter | Specification |

|---|---|

| Actives, % | ≥99.0 |

| Heavy metals (as Pb), mg/kg | ≤20 |

| As, mg/kg | ≤3 |

These specifications ensure the suitability of the compound for its intended applications, particularly in food and pharmaceutical industries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume